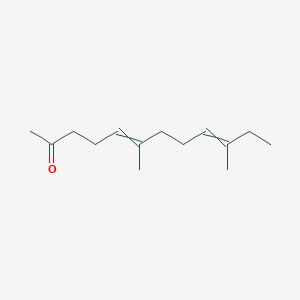
Iron nitrate
説明
Iron nitrate, known by its chemical formula as Fe(NO₃)₂, is a significant inorganic compound frequently utilized in various scientific and industrial processes. It is an inorganic salt derived from the reaction of nitric acid and iron metal, typically manifesting as a light green or pale violet solid . This compound is one of the two commonly available nitrates of iron, the other being iron(III) nitrate .
Synthetic Routes and Reaction Conditions:
- The most common method to prepare iron(II) nitrate involves the reaction of iron with dilute nitric acid, resulting in iron(II) nitrate and the release of hydrogen gas .
- Another prevalent method involves dissolving iron(II) sulfate in nitric acid, which then gives iron(II) nitrate and sulfuric acid .
Industrial Production Methods:
- Industrially, iron(II) nitrate can be produced by reacting iron metal with cold dilute nitric acid. This reaction can produce different hydrates depending on the temperature conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form iron(III) nitrate.
Reduction: It can be reduced to iron metal under specific conditions.
Substitution: this compound can participate in substitution reactions where the nitrate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like oxygen or other oxidizing compounds.
Reduction: Often requires reducing agents such as hydrogen gas or other reducing agents.
Substitution: Involves reagents that can provide the substituting anions.
Major Products:
Oxidation: Iron(III) nitrate.
Reduction: Iron metal.
Substitution: Various iron salts depending on the substituting anion.
科学的研究の応用
Iron nitrate finds diverse applications across various fields:
Chemistry: Used as a powerful oxidizing agent in laboratories for various chemical reactions and preparations.
Biology: Plays a role in biological studies involving iron metabolism and related processes.
Medicine: Utilized in the synthesis of iron-based compounds for medical applications.
作用機序
Iron nitrate exerts its effects primarily through its ability to act as an oxidizing agent. The iron ion (Fe²⁺) can participate in redox reactions, where it can either donate or accept electrons, thus facilitating various chemical transformations. The nitrate ions (NO₃⁻) can also participate in reactions, contributing to the overall reactivity of the compound .
類似化合物との比較
Iron(III) nitrate (Fe(NO₃)₃): Another commonly available nitrate of iron, which is more stable and commercially available compared to iron(II) nitrate.
Copper(II) nitrate (Cu(NO₃)₂): Similar in its nitrate composition but involves copper instead of iron.
Zinc nitrate (Zn(NO₃)₂): Another nitrate compound involving zinc.
Uniqueness:
- Iron nitrate is unique due to its specific oxidation state of iron (Fe²⁺), which gives it distinct chemical properties and reactivity compared to iron(III) nitrate (Fe³⁺). Its ability to act as a reducing agent in certain conditions also sets it apart from other nitrate compounds .
特性
IUPAC Name |
iron(2+);dinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.2NO3/c;2*2-1(3)4/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFCKEFYUDZOCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431140 | |
| Record name | Ferrous nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14013-86-6 | |
| Record name | Ferrous nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















